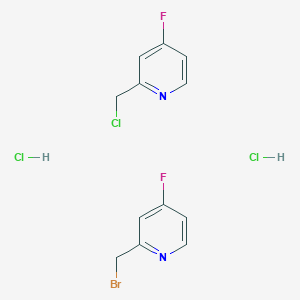
2-(Bromomethyl)-4-fluoropyridine--2-(chloromethyl)-4-fluoropyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32068496” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and processes. This compound is utilized in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32068496” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity. The synthetic route may involve:
Step 1: Initial reaction of precursor compounds under specific conditions.
Step 2: Purification of intermediates through crystallization or distillation.
Step 3: Final reaction to form “MFCD32068496,” followed by purification.
Industrial Production Methods: In an industrial setting, the production of “MFCD32068496” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key aspects include:
- Use of automated systems for precise control of reaction parameters.
- Implementation of safety measures to handle reactive intermediates.
- Quality control to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD32068496” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
“MFCD32068496” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD32068496” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
“MFCD32068496” can be compared with other similar compounds based on its structure and reactivity. Similar compounds may include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural features but differs in its biological activity.
Compound C: Used in similar industrial applications but with different synthetic routes.
The uniqueness of “MFCD32068496” lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C12H12BrCl3F2N2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(bromomethyl)-4-fluoropyridine;2-(chloromethyl)-4-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C6H5BrFN.C6H5ClFN.2ClH/c2*7-4-6-3-5(8)1-2-9-6;;/h2*1-3H,4H2;2*1H |
InChI Key |
CQFGNIWNBIQTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)CCl.C1=CN=C(C=C1F)CBr.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















